Cas no 100884-13-7 (2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester)
100884-13-7 structure
Product Name:2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester
CAS-nummer:100884-13-7
MF:C14H16O4
MW:248.274444580078
CID:156113
PubChem ID:5281790
Update Time:2025-04-19
2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester
- 1,1-dimethylallyl caffeic acid ester
- 1,1-Dacae
- 3-Methyl-2-butenyl caffeate
- 3-methylbut-2-en-1-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Cinnamic acid, 3,4-dihydroxy-, 3-methyl-2-butenyl ester
- Isoprenyl caffeate
- 100884-13-7
- 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Caffeic acid 1,1-dimethylallyl ester, analytical standard
- Q27108066
- CHEBI:8393
- SCHEMBL14461142
- Prenyl cis-caffeate
- J-003986
- CHEMBL471184
- 2-Propenoic acid,3-(3,4-dihydroxyphenyl)-,3-methyl-2-buten-1-yl ester,(2E)-
- 3-methylbut-2-enyl caffeate
- Caffeic acid 1,1-dimethylallyl ester
- Prenyl cafeate
- Prenyl caffeate
- 118971-61-2
- BDBM50030893
-
- Inchi: 1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+
- InChI-sleutel: TTYOHMFLCXENHR-GQCTYLIASA-N
- LACHT: O(C(/C=C/C1C=CC(=C(C=1)O)O)=O)C/C=C(\C)/C
Berekende eigenschappen
- Exacte massa: 248.104859g/mol
- Monoisotopische massa: 248.104859g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 5
- Complexiteit: 329
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 248.27g/mol
- XLogP3: 3
- Topologisch pooloppervlak: 66.8Ų
Experimentele eigenschappen
- Dichtheid: 1.201
- Kookpunt: 417.5°Cat760mmHg
- Vlampunt: 156.1°C
- Brekindex: 1.6
2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 3-methyl-2-buten-1-yl ester Gerelateerde literatuur
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Fenylpropanoïden en polyketiden cinnamzurezuur en derivaten Coumarinezuren en derivaten
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